molecular formula C13H17N3O B10880886 3-Amino-2-pentyl-3H-quinazolin-4-one

3-Amino-2-pentyl-3H-quinazolin-4-one

Cat. No.: B10880886
M. Wt: 231.29 g/mol
InChI Key: ILADSIHUJQBNCC-UHFFFAOYSA-N
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Description

3-Amino-2-pentyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The structure of this compound consists of a quinazolinone core with an amino group at the 3-position and a pentyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-pentyl-3H-quinazolin-4-one typically involves the condensation of 2-aminobenzamide with appropriate aldehydes or ketones. One efficient method is the one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is advantageous due to its good functional group tolerance, being transition metal and external oxidant-free, and easy operation.

Industrial Production Methods

Industrial production methods for quinazolinone derivatives often involve large-scale reactions using similar synthetic routes as laboratory methods. The use of microwave-assisted green processes has been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-pentyl-3H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Substitution reactions at the amino or pentyl groups can yield a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-pentyl-3H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its pentyl group at the 2-position and amino group at the 3-position contribute to its unique pharmacological profile .

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

3-amino-2-pentylquinazolin-4-one

InChI

InChI=1S/C13H17N3O/c1-2-3-4-9-12-15-11-8-6-5-7-10(11)13(17)16(12)14/h5-8H,2-4,9,14H2,1H3

InChI Key

ILADSIHUJQBNCC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1N

Origin of Product

United States

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